

theoretical properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(2,3,4-Trimethoxybenzyl)propan-2-amine</i>
Cat. No.:	B1270603

[Get Quote](#)

An In-depth Technical Guide on the Theoretical Properties of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**

Executive Summary

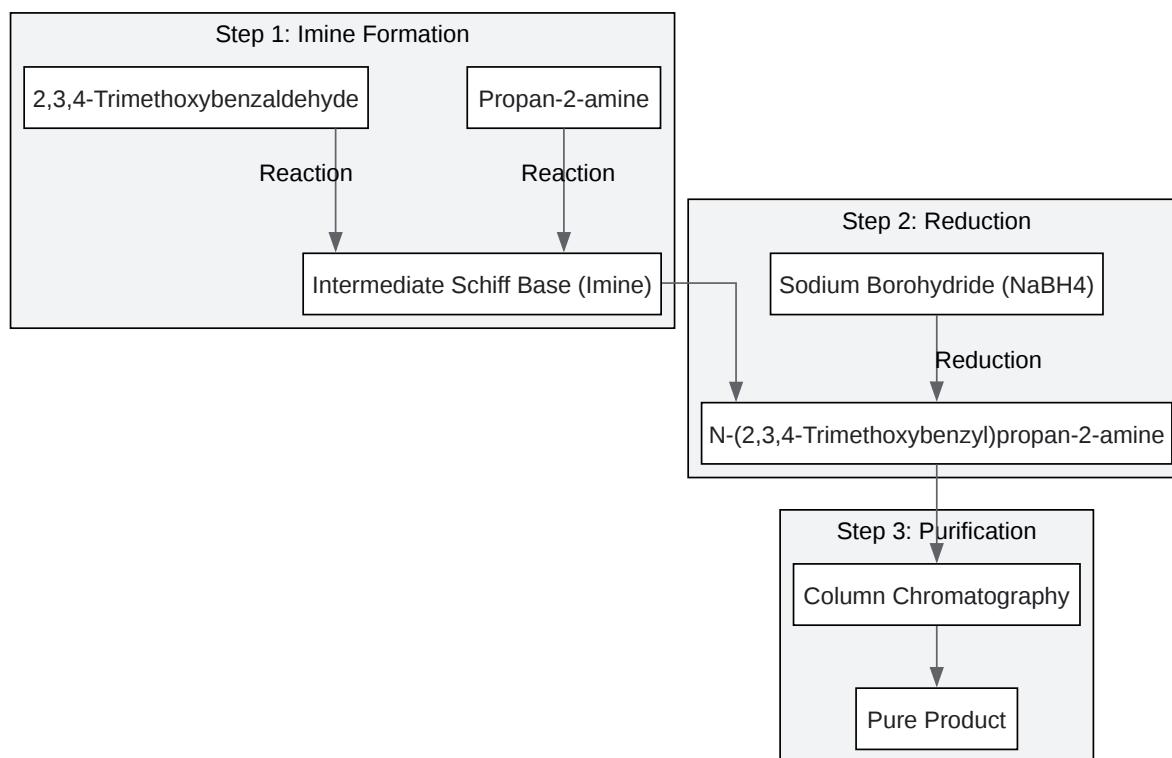
N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine featuring a trimethoxylated phenyl ring, a structural motif present in various biologically active compounds. While direct experimental data on this specific molecule is scarce, this guide synthesizes theoretical properties, predictive analyses, and data from structurally related compounds to provide a comprehensive profile for researchers and drug development professionals. The 2,3,4-trimethoxybenzyl moiety is a key component of compounds like ALM-802, which have demonstrated significant cardioprotective effects in preclinical models^[1]. This suggests that **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** may hold therapeutic potential, warranting further investigation. This document outlines its chemical identity, predicted physicochemical properties, a plausible synthetic route, and a hypothesized mechanism of action based on analogue data.

Chemical Identity and Structure

N-(2,3,4-Trimethoxybenzyl)propan-2-amine belongs to the class of substituted benzylamines. The core structure consists of a propan-2-amine (isopropylamine) group attached to a benzyl group, which is substituted with three methoxy groups at the 2, 3, and 4 positions of the aromatic ring.

- IUPAC Name: N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
- Molecular Formula: C₁₃H₂₁NO₃
- Core Components:
 - 2,3,4-Trimethoxybenzyl group: This functional group is derived from 2,3,4-trimethoxybenzaldehyde and is found in molecules investigated for cardioprotective activities[1].
 - Propan-2-amine (Isopropylamine): A common aliphatic secondary amine.

Theoretical Physicochemical Properties


Quantitative physicochemical properties are critical for predicting the pharmacokinetic profile of a compound. The following table summarizes key theoretical and predicted values for **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**, derived from computational models and data from close structural analogues.

Property	Predicted Value	Source/Analogue	Significance in Drug Development
Molecular Weight	239.31 g/mol	Calculated	Influences diffusion, absorption, and distribution.
Molecular Formula	C ₁₃ H ₂₁ NO ₃	Calculated	Basic chemical identity.
Predicted pKa	9.36 ± 0.10	Analogue: 2,3,4-Trimethoxybenzylamine[2]	Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Predicted LogP	2.95	Analogue: N-(3-Bromo-4-methoxybenzyl)propyl-2-amine[3]	Indicates lipophilicity, which affects membrane permeability and absorption.
Topological Polar Surface Area (TPSA)	39.7 Å ²	Analogue: N-(3-Bromo-4-methoxybenzyl)propyl-2-amine (21.26 Å ²) + 2x ether oxygen (9.23 Å ² each)	Predicts transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors	1	Calculated	Influences solubility and binding interactions.
Hydrogen Bond Acceptors	4	Calculated	Influences solubility and binding interactions.
Rotatable Bonds	5	Calculated	Relates to conformational flexibility and binding affinity.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** is through reductive amination. This common synthetic strategy involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The proposed workflow starts from the commercially available 2,3,4-trimethoxybenzaldehyde.

Experimental Workflow: Reductive Amination

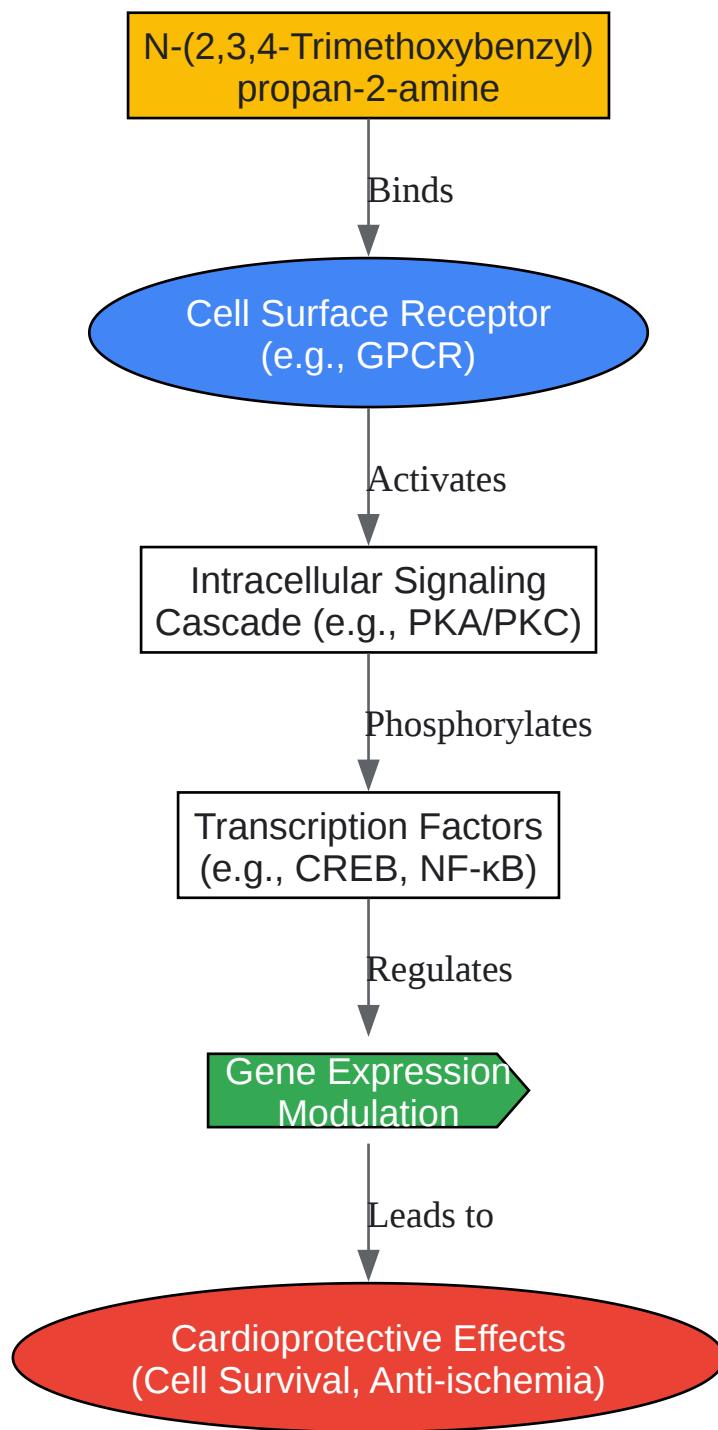
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**.

Detailed Methodology

- Imine Formation:
 - Dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
 - Add propan-2-amine (1.1 to 1.5 equivalents) to the solution.
 - Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).
- Reduction:
 - Once imine formation is complete, cool the reaction mixture in an ice bath.
 - Slowly add a reducing agent, such as sodium borohydride (NaBH_4) (1.5 equivalents), in portions. Other reducing agents like sodium triacetoxyborohydride can also be used.
 - Allow the reaction to stir at room temperature overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product using flash column chromatography on silica gel to obtain the pure **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**.
- Characterization:

- Confirm the structure and purity of the final compound using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).


Potential Biological Activity and Mechanism of Action

Direct pharmacological studies on **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** have not been reported. However, its structural similarity to other biologically active molecules provides a basis for hypothesizing its potential therapeutic role.

Analogue-Based Hypothesis

A notable derivative, ALM-802 (N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine), has shown significant cardioprotective and actoprotective (restoration of physical performance) effects in animal models[1][4]. The mechanism of ALM-802 is suggested to be linked to its ability to restore the expression of specific genes in the myocardium following ischemic events[1].

Given that **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** shares the key 2,3,4-trimethoxybenzyl pharmacophore, it is plausible that it could interact with similar biological targets. A hypothesized signaling pathway could involve interaction with a specific G-protein coupled receptor (GPCR) or ion channel, leading to the activation of downstream signaling cascades that modulate gene expression related to cellular protection and stress response.

[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway for potential cardioprotective effects.

Conclusion

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a molecule of interest due to the established biological activity of its core 2,3,4-trimethoxybenzyl moiety in related compounds. This technical guide provides a foundational understanding of its theoretical properties, a robust synthetic protocol, and a data-driven hypothesis for its potential mechanism of action. The compiled data serves as a valuable resource for researchers in medicinal chemistry and pharmacology, encouraging further empirical investigation into the therapeutic potential of this compound, particularly in the context of cardiovascular disease. Experimental validation of the predicted properties and biological activities is a necessary next step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4-Trimethoxybenzylamine | 41219-16-3 | Benchchem [benchchem.com]
- 2. 2,3,4-Trimethoxybenzylamine CAS#: 41219-16-3 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Study of the N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [theoretical properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270603#theoretical-properties-of-n-2-3-4-trimethoxybenzyl-propan-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com